Cas no 2022067-65-6 (2-(6-methylpyrazin-2-yl)ethane-1-sulfonyl chloride)

2-(6-methylpyrazin-2-yl)ethane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-(6-methylpyrazin-2-yl)ethane-1-sulfonyl chloride
- 2022067-65-6
- EN300-1120653
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- Inchi: 1S/C7H9ClN2O2S/c1-6-4-9-5-7(10-6)2-3-13(8,11)12/h4-5H,2-3H2,1H3
- InChI Key: GYNXRUOYTZMSOW-UHFFFAOYSA-N
- SMILES: ClS(CCC1C=NC=C(C)N=1)(=O)=O
Computed Properties
- Exact Mass: 220.0073264g/mol
- Monoisotopic Mass: 220.0073264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.3Ų
- XLogP3: 0.6
2-(6-methylpyrazin-2-yl)ethane-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1120653-0.25g |
2-(6-methylpyrazin-2-yl)ethane-1-sulfonyl chloride |
2022067-65-6 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
Enamine | EN300-1120653-10.0g |
2-(6-methylpyrazin-2-yl)ethane-1-sulfonyl chloride |
2022067-65-6 | 10g |
$4914.0 | 2023-06-09 | ||
Enamine | EN300-1120653-5g |
2-(6-methylpyrazin-2-yl)ethane-1-sulfonyl chloride |
2022067-65-6 | 95% | 5g |
$2443.0 | 2023-10-27 | |
Enamine | EN300-1120653-0.5g |
2-(6-methylpyrazin-2-yl)ethane-1-sulfonyl chloride |
2022067-65-6 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
Enamine | EN300-1120653-0.05g |
2-(6-methylpyrazin-2-yl)ethane-1-sulfonyl chloride |
2022067-65-6 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
Enamine | EN300-1120653-10g |
2-(6-methylpyrazin-2-yl)ethane-1-sulfonyl chloride |
2022067-65-6 | 95% | 10g |
$3622.0 | 2023-10-27 | |
Enamine | EN300-1120653-2.5g |
2-(6-methylpyrazin-2-yl)ethane-1-sulfonyl chloride |
2022067-65-6 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
Enamine | EN300-1120653-5.0g |
2-(6-methylpyrazin-2-yl)ethane-1-sulfonyl chloride |
2022067-65-6 | 5g |
$3313.0 | 2023-06-09 | ||
Enamine | EN300-1120653-1.0g |
2-(6-methylpyrazin-2-yl)ethane-1-sulfonyl chloride |
2022067-65-6 | 1g |
$1142.0 | 2023-06-09 | ||
Enamine | EN300-1120653-0.1g |
2-(6-methylpyrazin-2-yl)ethane-1-sulfonyl chloride |
2022067-65-6 | 95% | 0.1g |
$741.0 | 2023-10-27 |
2-(6-methylpyrazin-2-yl)ethane-1-sulfonyl chloride Related Literature
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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3. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
Additional information on 2-(6-methylpyrazin-2-yl)ethane-1-sulfonyl chloride
Research Brief on 2-(6-methylpyrazin-2-yl)ethane-1-sulfonyl chloride (CAS: 2022067-65-6): Recent Advances and Applications
2-(6-methylpyrazin-2-yl)ethane-1-sulfonyl chloride (CAS: 2022067-65-6) is a specialized sulfonyl chloride derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound serves as a versatile intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of kinase inhibitors and other targeted therapies. Recent studies have highlighted its role in facilitating the introduction of sulfonamide functionalities, which are crucial for enhancing drug-like properties such as solubility, bioavailability, and target binding affinity.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of 2-(6-methylpyrazin-2-yl)ethane-1-sulfonyl chloride in the synthesis of novel pyrazine-based sulfonamides with potent inhibitory activity against protein kinases. The researchers employed a multi-step synthetic route, starting with the condensation of 2-amino-6-methylpyrazine with ethylene glycol, followed by chlorosulfonation to yield the target compound. The resulting sulfonyl chloride was then reacted with various amines to generate a library of sulfonamide derivatives, which were screened for kinase inhibition. The study reported several compounds with nanomolar IC50 values against key oncogenic kinases, underscoring the utility of this intermediate in drug discovery.
In addition to its applications in kinase inhibitor development, 2-(6-methylpyrazin-2-yl)ethane-1-sulfonyl chloride has been investigated for its potential in covalent drug design. A recent ACS Chemical Biology publication (2024) demonstrated its use in the synthesis of covalent probes targeting cysteine residues in disease-relevant proteins. The electrophilic sulfonyl chloride moiety enables selective modification of nucleophilic amino acids, providing a powerful tool for studying protein function and identifying new therapeutic targets. The study also highlighted the compound's stability under physiological conditions, making it suitable for in vitro and in vivo applications.
From a synthetic chemistry perspective, advancements in the scalable production of 2-(6-methylpyrazin-2-yl)ethane-1-sulfonyl chloride have been reported in Organic Process Research & Development (2023). The authors described an optimized, high-yielding process that addresses previous challenges related to purification and storage stability. Key improvements included the use of continuous flow chemistry for the chlorosulfonation step and the development of a novel crystallization protocol that enhances product purity (>99%) while minimizing degradation. These process innovations are expected to facilitate broader adoption of this intermediate in industrial-scale pharmaceutical manufacturing.
The safety profile and handling considerations for 2-(6-methylpyrazin-2-yl)ethane-1-sulfonyl chloride were comprehensively reviewed in a 2024 Chemical Health & Safety article. As a reactive sulfonyl chloride derivative, the compound requires careful handling under inert atmosphere conditions due to its moisture sensitivity. The review provided detailed guidelines for storage (recommended at -20°C under argon), personal protective equipment requirements, and proper disposal methods. These safety protocols are particularly relevant given the compound's increasing use in high-throughput screening and combinatorial chemistry applications.
Looking forward, the unique chemical properties of 2-(6-methylpyrazin-2-yl)ethane-1-sulfonyl chloride position it as a valuable building block for diverse medicinal chemistry applications. Ongoing research is exploring its potential in PROTAC (proteolysis-targeting chimera) development, where its ability to form stable sulfonamide linkages could enable novel bifunctional molecule designs. Additionally, computational studies are investigating structure-activity relationships to guide the rational design of derivatives with improved pharmacological properties. As these investigations progress, this compound is likely to play an increasingly important role in the discovery of next-generation therapeutics.
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